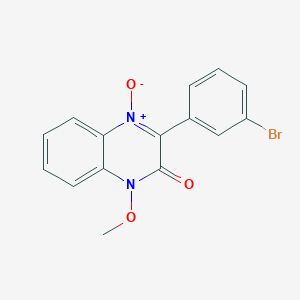
N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide is a chemical compound that belongs to the family of designer drugs known as synthetic cannabinoids. It is also known by its street name "4F-MDMB-BICA". This compound has gained popularity among recreational drug users due to its psychoactive effects. However, the scientific community has been interested in studying this compound due to its potential therapeutic benefits.
Wirkmechanismus
N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide acts on the endocannabinoid system in the brain. It binds to the CB1 and CB2 receptors, which are responsible for regulating pain, mood, and appetite. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The activation of the CB1 and CB2 receptors by N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide results in a range of biochemical and physiological effects. These include pain relief, relaxation, and euphoria. It can also cause side effects such as tachycardia, hypertension, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study the endocannabinoid system. However, its psychoactive effects can make it difficult to study in vivo, and caution must be taken when handling this compound due to its potential health risks.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide. These include further studies on its potential therapeutic benefits, such as its use in treating chronic pain and anxiety. It could also be studied in combination with other compounds to enhance its effects or reduce its side effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
In conclusion, N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide is a chemical compound that has gained popularity among recreational drug users but has also been studied for its potential therapeutic benefits. Its mechanism of action involves the activation of the endocannabinoid system, leading to a range of biochemical and physiological effects. While it has several advantages for lab experiments, caution must be taken when handling this compound due to its potential health risks. There are several future directions for the study of this compound, including further studies on its potential therapeutic benefits and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide has been studied for its potential therapeutic benefits. It has been found to have analgesic properties and has been suggested as a potential treatment for chronic pain. It has also been studied for its potential use in treating anxiety and depression.
Eigenschaften
IUPAC Name |
N'-(3-fluorophenyl)-N-(4-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-10-5-7-12(8-6-10)17-14(19)15(20)18-13-4-2-3-11(16)9-13/h2-4,9-10,12H,5-8H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEASKWJLXHFEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4392953.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-furoyl)piperazine](/img/structure/B4392955.png)
![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B4392961.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B4392986.png)
![N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B4392987.png)
![ethyl 4-methyl-2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4392993.png)
![3-ethyl-1-methyl-9-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4393001.png)
![4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4393015.png)

![N-[3-(benzoylamino)propyl]isonicotinamide](/img/structure/B4393034.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393039.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393043.png)
![(2-fluorophenyl)[1-(2-methoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B4393047.png)